molecular formula C7H11N3O2 B13063465 Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate

Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate

Cat. No.: B13063465
M. Wt: 169.18 g/mol
InChI Key: DBBGIZKEJNYPNP-UHFFFAOYSA-N
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Description

Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with methyl bromoacetate. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like acetone . The reaction proceeds via nucleophilic substitution, where the thiol group of the triazole attacks the electrophilic carbon of the bromoacetate, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar structural features.

    4-Methyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of Methyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate.

    Ethyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate: An ester analog with similar properties.

Uniqueness

This compound is unique due to its specific ester functional group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 2-(4-methyl-1,2,4-triazol-3-yl)propanoate

InChI

InChI=1S/C7H11N3O2/c1-5(7(11)12-3)6-9-8-4-10(6)2/h4-5H,1-3H3

InChI Key

DBBGIZKEJNYPNP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=CN1C)C(=O)OC

Origin of Product

United States

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